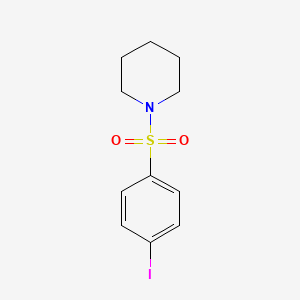

1-(4-Iodobenzenesulfonyl)piperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-iodophenyl)sulfonylpiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14INO2S/c12-10-4-6-11(7-5-10)16(14,15)13-8-2-1-3-9-13/h4-7H,1-3,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVTHYVDHBBNZJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14INO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 4 Iodobenzenesulfonyl Piperidine and Analogues

Strategies for Sulfonamide Bond Formation

The creation of the sulfonamide bond is a cornerstone in the synthesis of 1-(4-iodobenzenesulfonyl)piperidine and related compounds. This is typically achieved through the reaction of a sulfonyl chloride with a primary or secondary amine.

Reaction with 4-Iodobenzenesulfonyl Chloride and Piperidine (B6355638) Derivatives

The most direct route to this compound involves the reaction of 4-iodobenzenesulfonyl chloride with piperidine. sigmaaldrich.comprepchem.com This reaction is a classic example of nucleophilic acyl substitution at a sulfonyl group. The nitrogen atom of the piperidine ring acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride ion. The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid generated during the reaction. prepchem.comresearchgate.net

This method is highly efficient and has been used to synthesize a variety of N-substituted sulfonamides. nih.govmdpi.com For instance, the reaction of 4-iodobenzenesulfonyl chloride with various piperidine derivatives allows for the introduction of diverse functionalities onto the piperidine ring, leading to a broad library of analogues. mdpi.com The reaction conditions can be tailored to accommodate different substrates, and studies have explored various solvents and bases to optimize the yield and purity of the desired product. sigmaaldrich.comprepchem.com

| Reactants | Reagents | Product | Yield | Reference |

| 4-Iodobenzoyl chloride, Piperidine | Triethylamine | N-(4-Iodobenzoyl)piperidine | - | prepchem.com |

| Chloroacetyl chloride, Pyridine | - | - | 75% | researchgate.net |

General Sulfonylation Approaches for Piperidine Scaffolds

Beyond the specific use of 4-iodobenzenesulfonyl chloride, a range of general sulfonylation methods are applicable to piperidine scaffolds. mdpi.comnih.gov These methods provide access to a wide array of N-sulfonylpiperidines with different substitution patterns on the sulfonyl group. The choice of sulfonylation agent can influence the electronic and steric properties of the resulting sulfonamide, which can be crucial for its intended application.

The reaction of piperidines with various sulfonyl chlorides in the presence of a base remains a widely used and versatile method. nih.gov Alternative approaches include the use of sulfonyl anhydrides or other activated sulfonic acid derivatives. The selection of the appropriate sulfonylation conditions is critical to ensure high yields and to avoid potential side reactions, such as the formation of N,N-disubstituted sulfonamides or reaction with other functional groups present in the piperidine derivative. nih.gov

Approaches for Piperidine Ring Construction within Sulfonyl Derivatives

In addition to forming the sulfonamide bond with a pre-existing piperidine ring, synthetic strategies can also involve the construction of the piperidine ring itself within a molecule that already contains the sulfonyl group. This approach is particularly useful for creating complex piperidine analogues with specific stereochemistry or substitution patterns.

Reductive Amination Strategies

Reductive amination is a powerful and widely used method for the formation of C-N bonds and the synthesis of piperidines. mdpi.comchim.itresearchgate.net This two-step process typically involves the reaction of an amine with a ketone or aldehyde to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. mdpi.com In the context of sulfonyl derivatives, a precursor containing a sulfonyl group and a dicarbonyl moiety can undergo intramolecular reductive amination to form the piperidine ring. chim.it

Various reducing agents can be employed for the reduction step, including sodium borohydride, sodium cyanoborohydride, and catalytic hydrogenation. chim.itresearchgate.net The choice of reducing agent can influence the stereochemical outcome of the reaction, allowing for the diastereoselective synthesis of substituted piperidines. mdpi.com This strategy has been successfully applied to the synthesis of polyhydroxypiperidines and other complex piperidine-containing molecules. chim.it For example, the reductive amination of ϖ-amino fatty acids catalyzed by iron complexes provides an efficient route to piperidines. mdpi.com

| Reactant | Catalyst/Reagent | Product | Key Feature | Reference |

| ϖ-amino fatty acids | Iron complex, Phenylsilane | Piperidines | Promotes imine formation and reduction | mdpi.com |

| Dicarbonyl compounds | Ammonia, Hydrogen (35 atm) | Polyhydroxypiperidines | One-pot cyclization | chim.it |

| Aldehydes, Amines | NaBH3CN | Piperidines | Stereocontrolled intramolecular reaction | chim.it |

Cyclization Reactions

A variety of cyclization reactions can be employed to construct the piperidine ring in sulfonyl derivatives. nih.govyoutube.comdtic.mil These reactions often involve the intramolecular formation of a carbon-carbon or carbon-nitrogen bond to close the six-membered ring. The specific type of cyclization reaction used depends on the functionality present in the acyclic precursor.

Examples of cyclization strategies include:

Aza-Prins Cyclization: The reaction of N-tosyl homoallylamine with carbonyl compounds, catalyzed by Lewis acids like aluminum chloride, can yield 2,4-disubstituted piperidines. organic-chemistry.org

Radical Cyclization: The 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters provides a route to 2,4,5-trisubstituted piperidines. nih.gov

Palladium-Catalyzed Cyclization: Palladium catalysts can facilitate various cyclization reactions, including the intramolecular Heck reaction, to form piperidine rings. mdpi.com

N-sulfonyliminium Ion Triggered Cyclizations: The use of transition metal triflates can activate inert sulfonamides to undergo intramolecular cyclization, forming piperidine scaffolds. usm.edu

These cyclization methods offer a high degree of control over the stereochemistry and substitution pattern of the resulting piperidine ring. mdpi.comnih.govusm.edu

| Reaction Type | Reactants | Catalyst/Reagent | Product | Reference |

| Aza-Prins Cyclization | N-tosyl homoallylamine, Carbonyl compounds | AlCl3 | trans-2-substituted-4-halopiperidines | organic-chemistry.org |

| Radical Cyclization | 7-substituted-6-aza-8-bromooct-2-enoates | Tris(trimethylsilyl)silane | 2,4-disubstituted piperidines | organic-chemistry.org |

| N-sulfonyliminium Ion Cyclization | N-sulfonyl homoallylic amine, 3-phenylpropanal | Scandium (III), Stannous (II), or Copper (II) triflates | N-sulfonyl piperidine | usm.edu |

C-H Functionalization Approaches

Direct C-H functionalization has emerged as a powerful tool for the synthesis and modification of heterocyclic compounds, including piperidines. nih.govresearchgate.netresearchgate.netnih.gov This approach involves the selective activation and transformation of a carbon-hydrogen bond into a new carbon-carbon or carbon-heteroatom bond. For piperidine derivatives, C-H functionalization can be used to introduce substituents at various positions on the ring, providing access to analogues that may be difficult to synthesize using traditional methods. researchgate.netnih.gov

The site-selectivity of C-H functionalization on the piperidine ring can be controlled by the choice of catalyst and the nature of the protecting group on the nitrogen atom. nih.govnih.gov For example, rhodium-catalyzed C-H insertion reactions have been used to selectively functionalize the C2 or C4 position of N-protected piperidines. nih.govnih.gov While direct C-H functionalization of the C3 position is challenging due to the deactivating effect of the nitrogen atom, indirect methods have been developed to achieve this transformation. nih.govresearchgate.net

| Position | Catalyst/Protecting Group | Strategy | Reference |

| C2 | Rh2(R-TCPTAD)4 / N-Boc | Rhodium-catalyzed C-H insertion | nih.govnih.gov |

| C2 | Rh2(R-TPPTTL)4 / N-Bs | Rhodium-catalyzed C-H insertion | nih.gov |

| C4 | Rh2(S-2-Cl-5-BrTPCP)4 / N-α-oxoarylacetyl | Rhodium-catalyzed C-H insertion | nih.govnih.gov |

| C3 | - | Indirect approach via cyclopropanation and ring opening | nih.govresearchgate.net |

Multi-Step Synthesis of Complex this compound Derivatives

The synthesis of complex derivatives of this compound often involves multi-step sequences that allow for the introduction of various functional groups on the piperidine ring. These synthetic routes are designed to build molecular complexity and are crucial for creating analogues with specific properties for research in areas like medicinal chemistry. A common strategy involves the initial formation of the sulfonamide bond, followed by further modifications of the piperidine scaffold.

A foundational approach to synthesizing these derivatives is the reaction of a pre-functionalized piperidine with 4-iodobenzenesulfonyl chloride. This method is highly modular, as a wide array of substituted piperidines can be used as starting materials. For instance, the synthesis of derivatives with substituents at the C-4 position of the piperidine ring is a common theme in the development of new chemical entities.

One illustrative multi-step synthesis is that of 4-substituted analogues. The general synthetic scheme can be conceptualized as a sequence of reactions, often beginning with commercially available starting materials. For example, a synthetic pathway to a 4-aryl-4-hydroxypiperidine derivative, which is then sulfonylated, showcases a typical multi-step approach.

Table 1: Illustrative Multi-Step Synthesis of a Complex this compound Derivative

| Step | Reaction | Reactants | Reagents and Conditions | Product |

| 1 | Grignard Reaction | 1-Boc-4-piperidone, Arylmagnesium bromide | Diethyl ether, 0 °C to rt | tert-butyl 4-aryl-4-hydroxypiperidine-1-carboxylate |

| 2 | Boc Deprotection | tert-butyl 4-aryl-4-hydroxypiperidine-1-carboxylate | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | 4-Arylpiperidin-4-ol |

| 3 | Sulfonylation | 4-Arylpiperidin-4-ol, 4-Iodobenzenesulfonyl chloride | Triethylamine (TEA), Dichloromethane (DCM), 0 °C to rt | 1-(4-Iodobenzenesulfonyl)-4-arylpiperidin-4-ol |

This sequence highlights a flexible method for accessing complex derivatives. The choice of the Grignard reagent in Step 1 determines the nature of the aryl substituent at the C-4 position. The final sulfonylation step attaches the key 1-(4-iodobenzenesulfonyl) moiety. Flow chemistry processes have also been developed for the multi-step synthesis of complex heterocyclic molecules, offering advantages in terms of automation, safety, and scalability. syrris.jp

Stereoselective Synthesis Considerations

The synthesis of chiral piperidine derivatives is of significant interest due to their prevalence in pharmaceuticals and natural products. nih.govsnnu.edu.cnmdpi.com When substituents are introduced into the piperidine ring of this compound, stereocenters can be created, necessitating stereoselective synthetic methods to control the spatial arrangement of atoms. The biological activity of such compounds can be highly dependent on their stereochemistry.

Several strategies have been developed for the stereoselective synthesis of substituted piperidines, which can be adapted for the preparation of chiral this compound analogues. These methods can be broadly categorized into substrate-controlled, reagent-controlled, and catalyst-controlled approaches.

Key Stereoselective Strategies:

Use of Chiral Pool Starting Materials: This approach utilizes readily available enantiopure starting materials to construct the chiral piperidine core. For example, chiral amino acids or other natural products can serve as precursors.

Asymmetric Catalysis: The use of chiral catalysts, such as transition metal complexes with chiral ligands or organocatalysts, can induce enantioselectivity in the formation of the piperidine ring or in the functionalization of a pre-existing ring. Rhodium-catalyzed asymmetric reductive Heck reactions have been employed to create enantioenriched 3-substituted tetrahydropyridines, which are precursors to chiral piperidines. snnu.edu.cn

Diastereoselective Reactions: When a substrate already contains a stereocenter, new stereocenters can be introduced with a specific stereochemical relationship to the existing one. For example, the carbolithiation of chiral enecarbamates can proceed with high diastereoselectivity. escholarship.org

Chemo-enzymatic Methods: Combining chemical synthesis with biocatalysis offers a powerful approach for asymmetric synthesis. nih.gov Enzymes can provide high levels of stereoselectivity under mild reaction conditions. For instance, a chemo-enzymatic dearomatization of activated pyridines can produce substituted piperidines with precise stereochemistry. nih.gov

A modular and highly flexible approach for the enantioselective synthesis of substituted piperidines involves the use of chiral sulfinyl imines. nih.gov This method allows for the preparation of homopropargylic amines with high enantiomeric excess, which can then be cyclized to form the piperidine ring. nih.gov

Table 2: Comparison of Stereoselective Synthesis Strategies for Piperidine Derivatives

| Strategy | Description | Advantages |

| Chiral Pool Synthesis | Utilizes enantiopure starting materials from nature. | Access to specific enantiomers; well-established chemistry. |

| Asymmetric Catalysis | Employs a small amount of a chiral catalyst to generate a large amount of chiral product. snnu.edu.cn | High enantioselectivities; broad substrate scope. |

| Diastereoselective Synthesis | A pre-existing chiral center directs the formation of new stereocenters. escholarship.org | Good control over relative stereochemistry. |

| Chemo-enzymatic Synthesis | Combines chemical reactions with enzymatic transformations. nih.gov | High selectivity; mild and sustainable conditions. |

The choice of a particular stereoselective strategy depends on the target molecule's specific structure and the desired stereoisomer. For complex derivatives of this compound, a combination of these methods may be required to achieve the desired stereochemical outcome.

Spectroscopic and Structural Elucidation Studies of 1 4 Iodobenzenesulfonyl Piperidine

The structural characterization of 1-(4-Iodobenzenesulfonyl)piperidine is accomplished through a combination of advanced spectroscopic and crystallographic techniques. These methods provide a comprehensive understanding of the molecule's connectivity, functional groups, and three-dimensional arrangement in space.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies for Electronic Structure and Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting molecular properties such as geometry, vibrational frequencies, and electronic distribution. For compounds like 1-(4-Iodobenzenesulfonyl)piperidine, DFT calculations provide a foundational understanding of its intrinsic chemical nature.

While specific DFT studies on this compound are not extensively published, significant insights can be drawn from detailed analyses of its close structural analog, p-Iodobenzene sulfonyl chloride (P-IBSC). nih.gov In P-IBSC, a chlorine atom replaces the piperidine (B6355638) ring on the sulfonyl group. The principles and many of the electronic features, particularly those related to the iodobenzenesulfonyl moiety, are expected to be comparable. DFT calculations for P-IBSC have been performed using methods like B3LYP with the LanL2DZ basis set to determine its molecular geometry and electronic properties. nih.gov

Frontier Orbital Analysis (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. schrodinger.com The HOMO acts as an electron donor, while the LUMO is an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that reflects the molecule's excitability and its ability to engage in charge transfer interactions. schrodinger.comresearchgate.net

A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and will have higher chemical reactivity and lower kinetic stability. researchgate.net For the related compound p-Iodobenzene sulfonyl chloride (P-IBSC), DFT calculations have determined the energies of these frontier orbitals. nih.gov The HOMO is primarily localized on the iodophenyl part of the molecule, indicating this region is prone to electrophilic attack, while the LUMO is distributed across the sulfonyl chloride group, suggesting its role in accepting electrons. researchgate.net The calculated HOMO-LUMO energy gap for P-IBSC provides a quantitative measure of its charge transfer capabilities. nih.gov

Table 1: Theoretical Frontier Orbital Energies for p-Iodobenzene sulfonyl chloride (P-IBSC), an Analog of this compound

| Parameter | Energy (eV) - HF/LanL2DZ | Energy (eV) - B3LYP/LanL2DZ |

|---|---|---|

| HOMO | -9.01 | -7.58 |

| LUMO | -1.57 | -2.31 |

| Energy Gap (ΔE) | 7.44 | 5.27 |

Data sourced from a study on p-Iodobenzene sulfonyl chloride (P-IBSC), a structural analog. nih.gov

The substitution of the chlorine atom in P-IBSC with a piperidine ring to form this compound would likely alter these energy values. The electron-donating nature of the piperidine nitrogen could raise the HOMO energy, potentially leading to a smaller energy gap and increased reactivity.

Prediction of Spectroscopic Parameters

DFT calculations are a reliable method for predicting vibrational spectra (Infrared and Raman) and NMR chemical shifts. researchgate.net Theoretical calculations on analogs like P-IBSC have shown excellent correlation with experimental spectroscopic data. nih.gov For P-IBSC, vibrational assignments were made based on DFT calculations, helping to interpret the experimental FT-IR and FT-Raman spectra. nih.gov Similarly, NMR chemical shifts for related benzamide (B126) and sulfonamide derivatives have been accurately predicted using DFT methods. researchgate.netmdpi.com

For this compound, DFT could be used to predict its characteristic vibrational frequencies. Key predicted vibrations would include:

S=O stretching: Asymmetric and symmetric stretching of the sulfonyl group.

C-S stretching: Vibration of the bond connecting the phenyl ring and the sulfur atom.

C-I stretching: Vibration of the carbon-iodine bond.

Piperidine ring vibrations: Including C-N stretching and various CH₂ bending and rocking modes.

These theoretical predictions serve as a powerful tool for confirming the structure of newly synthesized compounds and for analyzing their spectroscopic characterization data. nih.gov

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict how a ligand, such as this compound, interacts with a biological target, typically a protein receptor. nih.gov Docking predicts the preferred binding orientation and affinity of a ligand to a receptor, while MD simulations provide insights into the dynamic stability of the ligand-receptor complex over time. nih.gov

Studies on structurally related piperidine and benzenesulfonamide (B165840) derivatives provide a blueprint for how this compound might behave in a receptor's binding pocket.

Conformational Analysis in Binding Pockets

When a ligand enters the binding pocket of a receptor, it adopts a specific three-dimensional conformation to maximize favorable interactions. Docking studies on various piperidine-containing ligands reveal that the piperidine ring is crucial for anchoring the molecule within the active site. nih.gov For instance, in studies with sigma-1 (S1R) receptors, the piperidine nitrogen atom is often involved in key polar interactions. nih.gov The flexibility of the piperidine ring allows it to adopt chair, boat, or twist-boat conformations to fit optimally within the binding site's specific topology. The orientation of the 4-iodobenzenesulfonyl group would be dictated by the hydrophobic and electrostatic landscape of the pocket, with the bulky iodine atom likely occupying a hydrophobic sub-pocket.

Interaction Mapping with Receptor Residues

The binding affinity of a ligand is determined by the sum of its interactions with the amino acid residues of the receptor. Docking studies on related piperidine-based ligands targeting aminergic G protein-coupled receptors (GPCRs) and sigma receptors have identified several key types of interactions. nih.govnih.gov

Ionic and Hydrogen Bonds: The nitrogen atom of the piperidine ring, if protonated, can form strong salt bridge interactions with acidic residues like aspartate (Asp) and glutamate (B1630785) (Glu). nih.gov For example, docking studies of piperidine derivatives into the S1R receptor showed bidentate salt bridges with Glu172 and Asp126. nih.gov

π-Cation Interactions: The positively charged piperidine nitrogen can also interact favorably with the electron-rich aromatic rings of residues like phenylalanine (Phe), tyrosine (Tyr), or tryptophan (Trp). nih.gov

Hydrophobic Interactions: The phenyl ring of the iodobenzenesulfonyl group and the aliphatic carbons of the piperidine ring can form hydrophobic interactions with nonpolar residues such as leucine, valine, and isoleucine.

Halogen Bonds: The iodine atom on the phenyl ring is capable of forming halogen bonds, a specific type of non-covalent interaction where the electrophilic region on the halogen interacts with a nucleophilic site, such as a carbonyl oxygen on the protein backbone.

Table 2: Potential Interacting Residues and Interaction Types for this compound Based on Analog Studies

| Interacting Residue (Example) | Amino Acid Type | Potential Interaction Type | Moiety Involved |

|---|---|---|---|

| Asp, Glu | Acidic | Ionic Bond / Salt Bridge | Protonated Piperidine Nitrogen |

| Gln, Asn, Ser | Polar | Hydrogen Bond | Sulfonyl Oxygens |

| Phe, Tyr, Trp | Aromatic | π-Cation or π-π Stacking | Piperidine Nitrogen / Phenyl Ring |

| Leu, Val, Ala | Aliphatic | Hydrophobic Interaction | Phenyl & Piperidine Rings |

This table is illustrative, based on interactions observed for analogous piperidine-containing ligands. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivative Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov By identifying the key molecular properties (descriptors) that influence activity, QSAR models can be used to predict the potency of new, unsynthesized derivatives and guide the design of more effective compounds. nih.gov

A typical QSAR study involves calculating a wide range of molecular descriptors for a set of compounds with known activities. These descriptors can be categorized as:

Topological: Describing the connectivity of atoms (e.g., Balaban index, Randic connectivity index). nih.gov

Electronic: Describing the distribution of electrons (e.g., partial charges, dipole moment, HOMO/LUMO energies).

Steric/Geometrical: Describing the size and shape of the molecule (e.g., molecular weight, surface area, volume).

Hydrophobic: Describing water solubility (e.g., LogP).

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates a combination of these descriptors with the observed biological activity. nih.gov

For a series of derivatives based on the this compound scaffold, a QSAR study could explore how modifications at different positions affect a specific biological activity (e.g., enzyme inhibition). For example, one could vary the halogen at the 4-position of the phenyl ring (F, Cl, Br, I) or introduce substituents on the piperidine ring. The resulting QSAR model might reveal that, for instance, higher hydrophobicity and a more electropositive halogen at the 4-position increase activity. Such a model provides a rational basis for synthesizing the most promising new derivatives, saving significant time and resources in the drug discovery process. Studies on benzenesulfonamide derivatives have successfully used 3D-QSAR models to identify structural features that determine inhibitory activity and selectivity against enzymes like carbonic anhydrase. nih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| p-Iodobenzene sulfonyl chloride (P-IBSC) |

| Aspartate (Asp) |

| Glutamate (Glu) |

| Phenylalanine (Phe) |

| Tyrosine (Tyr) |

| Tryptophan (Trp) |

| Leucine |

| Valine |

| Isoleucine |

| Serine (Ser) |

| Glutamine (Gln) |

In Silico Tautomerism and Isomerism Studies

Computational and theoretical chemistry serve as powerful tools for investigating the potential tautomeric and isomeric forms of molecules like this compound. While specific experimental or in silico studies on the tautomerism and isomerism of this exact compound are not extensively documented in publicly available literature, general principles of sulfonamide and piperidine chemistry allow for a theoretical exploration of its potential forms.

Tautomers are structural isomers of chemical compounds that readily interconvert. For this compound, the most probable tautomerism would involve the sulfonamide group, leading to a sulfonamide-sulfonimide equilibrium. This type of tautomerism has been explored in other N-heterocyclic arenesulfonamides using Density Functional Theory (DFT) methods. nih.govresearchgate.net These studies have shown that the energy difference between the sulfonamide and sulfonimide tautomers is often small, typically less than 6 kcal/mol in the gas phase, with the sulfonamide form being slightly favored. researchgate.net However, the polarity of the solvent can influence this equilibrium, with more polar solvents potentially increasing the preference for the sulfonimide tautomer. nih.govresearchgate.net

Isomerism in this compound would primarily relate to conformational isomers, also known as rotamers, arising from rotation around single bonds. The key rotatable bonds are the C-S bond connecting the phenyl ring to the sulfur atom and the S-N bond of the sulfonamide linkage. Rotational spectroscopy studies on similar sulfonamides have identified different rotamers based on the dihedral angles of the sulfonamide and amino groups. nih.gov

Furthermore, the piperidine ring itself exists in various conformations, with the chair form being the most stable. In N-substituted piperidines, the substituent on the nitrogen atom can adopt either an axial or equatorial position, leading to different conformers. researchgate.net Computational studies on N-alkyl-substituted piperidines have shown that the predominant conformations (over 96%) are those where the exocyclic substituent is antiperiplanar to the ring N-C bonds. researchgate.net

A hypothetical in silico investigation of this compound would likely involve the following:

Tautomer Generation: Generation of the sulfonamide and sulfonimide tautomers.

Conformational Search: A systematic search for different conformers by rotating the key dihedral angles.

Energy Calculations: Calculation of the relative energies of all possible tautomers and conformers to determine their stability and predict their relative populations at equilibrium.

The following interactive table illustrates the type of data that such a computational study might generate for the most stable conformers of the two principal tautomers. Please note that these values are hypothetical and are presented for illustrative purposes to demonstrate the expected outcomes of a detailed computational analysis.

Table 1: Hypothetical Relative Energies of Tautomers and Conformers of this compound

| Tautomer/Conformer | Dihedral Angle (C-S-N-C) | Piperidine Conformation | Relative Energy (kcal/mol) |

|---|---|---|---|

| Sulfonamide (Chair, Equatorial) | 180° (anti) | Chair | 0.00 |

| Sulfonamide (Chair, Axial) | 180° (anti) | Chair | 2.50 |

| Sulfonamide (Twist-Boat) | 60° (gauche) | Twist-Boat | 5.80 |

| Sulfonimide (Z-form) | 0° (syn) | Chair | 4.20 |

This hypothetical data suggests that the sulfonamide tautomer with the piperidine ring in a chair conformation and the 4-iodobenzenesulfonyl group in an equatorial position would be the most stable form. The relative energies indicate the likelihood of observing other forms, with higher energies corresponding to less populated states. Such computational insights are invaluable for understanding the structural dynamics and potential interactions of this compound in various chemical and biological environments.

Chemical Reactivity and Mechanistic Pathways

Nucleophilic Substitution Reactions at the Sulfonyl Group

The sulfonamide group (R-SO₂-NR'R") is generally considered to be relatively unreactive. wikipedia.org However, the sulfur atom in 1-(4-Iodobenzenesulfonyl)piperidine is electrophilic and can undergo nucleophilic attack, leading to the cleavage of the sulfur-nitrogen (S-N) bond. This reactivity is central to the role of the sulfonyl group as a protecting group for amines.

The cleavage of the S-N bond in sulfonamides typically requires harsh conditions, but can be facilitated by certain reagents. While the sulfonamide bond is generally stable, reductive cleavage methods are known. researchgate.net Furthermore, electrochemical methods have been developed for the selective cleavage of N–S bonds in sulfonamides, often as a mild deprotection strategy. acs.org

In some cases, nucleophilic attack can occur at a carbon atom alpha to the sulfonyl group if the aromatic ring is sufficiently activated. For instance, studies on related sulfonamides have shown that glutathione-S-transferase can catalyze the cleavage of a sulfonamide via nucleophilic attack of glutathione (B108866) on an electron-deficient aromatic ring, releasing the corresponding amine. nih.gov While the iodobenzene (B50100) ring in this compound is not as highly activated as the systems in that study, this illustrates a possible pathway for S-N bond cleavage under specific enzymatic or chemical conditions.

The reverse reaction, the formation of the sulfonamide, is the classic method for its synthesis. This typically involves the reaction of 4-iodobenzenesulfonyl chloride with piperidine (B6355638), often in the presence of a base like pyridine (B92270) to neutralize the HCl generated. wikipedia.org

Reactions Involving the Iodobenzene Moiety

The carbon-iodine (C-I) bond in the 4-iodobenzene portion of the molecule is a key site for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably transition metal-catalyzed cross-coupling reactions. The high reactivity of the C-I bond makes this compound an excellent substrate for these transformations.

Common cross-coupling reactions involving aryl iodides include:

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new C-C bond.

Heck-Mizoroki Reaction: Palladium-catalyzed reaction with an alkene to form a substituted alkene.

Sonogashira Coupling: Palladium- and copper-catalyzed reaction with a terminal alkyne to create a C-C bond between the aryl group and the alkyne.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with an amine to form a new C-N bond. This has been applied to the synthesis of N-aryl sulfonamides from aryl halides. princeton.edu

Ullmann Condensation: Copper-catalyzed reaction, often at elevated temperatures, to form biaryl compounds or aryl ethers/amines.

These reactions allow for the elaboration of the iodobenzene ring, connecting it to a wide array of other molecular fragments. This versatility makes this compound a useful intermediate for creating complex molecules with potential applications in medicinal chemistry and materials science. For example, palladium-catalyzed methods have been developed for preparing arylsulfonyl chlorides and sulfonamides from arylboronic acids, showcasing the utility of these coupling strategies in accessing diverse sulfonamide structures. nih.gov

The following table summarizes some potential cross-coupling reactions for this compound:

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | R-B(OH)₂ | Pd(0) / Base | Aryl-substituted benzenesulfonylpiperidine |

| Heck-Mizoroki | Alkene | Pd(0) / Base | Alkenyl-substituted benzenesulfonylpiperidine |

| Sonogashira | Terminal Alkyne | Pd(0) / Cu(I) / Base | Alkynyl-substituted benzenesulfonylpiperidine |

| Buchwald-Hartwig | R₂NH | Pd(0) / Base | Amino-substituted benzenesulfonylpiperidine |

Transformations of the Piperidine Ring System

The piperidine ring, while generally stable, can also be a site for chemical modification. The presence of the electron-withdrawing sulfonyl group can influence the reactivity of the N-H and adjacent C-H bonds in the parent piperidine, though in this compound the nitrogen is tertiary.

While specific examples involving this compound are not prominent in the literature, N-sulfonylated heterocycles can, under certain conditions, undergo ring expansion or contraction reactions. These transformations often involve the generation of a reactive intermediate, such as a carbocation or a radical adjacent to the ring, which then triggers a rearrangement. For N-acyl piperidines, various methods exist for ring expansion to azepanes, often involving photochemical or rearrangement reactions. The strong electron-withdrawing nature of the sulfonyl group can impact the feasibility and outcome of such reactions compared to their N-acyl or N-alkyl counterparts.

For piperidine rings that are chiral or contain prochiral centers, the N-sulfonyl group can act as a directing group in stereoselective reactions. The bulky sulfonyl group can influence the approach of reagents, leading to diastereoselective transformations at the alpha-carbon or other positions on the ring. In the context of substituted piperidines, N-sulfonyl groups have been utilized to control the stereochemical outcome of reactions such as alkylations of alpha-lithio N-sulfonylpiperidines. While the parent piperidine ring in this compound is achiral, derivatives with substituents on the ring could leverage the N-sulfonyl group to control stereochemistry during their synthesis or subsequent modification.

Radical Reactions in the Context of Sulfonylpiperidines

The iodobenzene moiety is a potential precursor for aryl radical generation. Photolysis or reaction with radical initiators (e.g., AIBN and a hydrogen donor) can lead to the homolytic cleavage of the C-I bond, forming a 4-(piperidinesulfonyl)phenyl radical. This reactive intermediate can then participate in a variety of radical reactions, such as:

Radical cyclizations: Intramolecular addition to a suitably positioned double or triple bond.

Intermolecular additions: Addition to alkenes or alkynes to form new C-C bonds.

Atom Transfer Radical Addition (ATRA): A chain reaction process involving the reversible transfer of a halogen atom.

Furthermore, sulfonyl groups themselves can be involved in radical processes. Sulfonyl radicals can be generated from sulfonyl chlorides or sulfonyl hydrazides and participate in additions to unsaturated bonds. researchgate.net

Catalytic Processes in Synthesis and Derivatization

Catalysis is central to both the synthesis and modification of this compound. As mentioned previously, its synthesis typically involves the reaction of 4-iodobenzenesulfonyl chloride with piperidine, which can be catalyzed by a base. wikipedia.org

The derivatization of the molecule is heavily reliant on catalysis:

Palladium and Copper Catalysis: As detailed in section 5.2, these are indispensable for cross-coupling reactions at the C-I bond, enabling the synthesis of a vast library of derivatives. princeton.edunih.gov

Rhodium and Ruthenium Catalysis: These metals are often used for C-H activation and functionalization. While the primary reactive site is the C-I bond, catalytic C-H functionalization at other positions on the aromatic ring or even on the piperidine ring is a possibility, offering alternative routes to novel derivatives.

Photoredox Catalysis: This emerging field uses light and a photocatalyst to generate radical intermediates under mild conditions. This could be applied to generate an aryl radical from the C-I bond for subsequent reactions.

Recent advances have focused on the direct C-H sulfonamidation of aromatic compounds using sulfonyl azides, often with transition metal catalysis, providing a modern alternative to classical methods. rsc.org

Design and Synthesis of Advanced Derivatives for Research Applications

Exploration of Substituent Effects on the Piperidine (B6355638) Ring

The piperidine ring is a common structural motif in many pharmaceuticals, and the ability to selectively introduce substituents at its various positions is crucial for developing new bioactive molecules. nih.govmdpi.com Research into the direct C-H functionalization of the piperidine ring in N-arylsulfonylpiperidines demonstrates that the site of substitution can be controlled by carefully selecting catalysts and reaction conditions. nih.govresearchgate.net

The electronic properties of the N-sulfonyl protecting group and the steric and electronic characteristics of the rhodium catalysts employed play a key role in directing where a new chemical group will be added. nih.gov

C2-Functionalization : This position is electronically favored for C-H insertion reactions because the nitrogen atom can stabilize the positive charge that builds up during the reaction. Using catalysts like Rh₂(R-TPPTTL)₄ with N-brosyl-piperidine (an analog with a bromine atom on the phenylsulfonyl group) selectively generates 2-substituted products. nih.govnih.gov

C4-Functionalization : The C4 position is sterically the most accessible. By using a different catalyst, such as Rh₂(S-2-Cl-5-BrTPCP)₄, the reaction can be directed to favor substitution at the C4 position, overriding the electronic preference for the C2 position. nih.gov This selectivity is enhanced when the substituent on the arylsulfonyl group is electron-withdrawing. nih.gov

C3-Functionalization : The C-H bond at the C3 position is deactivated due to the electron-withdrawing inductive effect of the adjacent nitrogen atom. Direct functionalization at this site is therefore challenging. An indirect strategy involves the asymmetric cyclopropanation of a corresponding tetrahydropyridine (B1245486) precursor, followed by a reductive ring-opening of the resulting cyclopropane (B1198618) to yield the 3-substituted piperidine. nih.govresearchgate.net

These selective functionalization strategies allow for the creation of a library of positional analogues from a common piperidine starting material. nih.gov

| Position on Piperidine Ring | Controlling Factors | Example Catalyst/Strategy | Reference |

|---|---|---|---|

| C2 | Electronic preference; stabilization by nitrogen. | Rh₂(R-TPPTTL)₄ with N-Bs-piperidine | nih.govnih.gov |

| C3 | Electronic deactivation; requires indirect methods. | Cyclopropanation of tetrahydropyridine followed by reductive ring-opening. | nih.gov |

| C4 | Steric accessibility; requires specific catalysts to override C2 preference. | Rh₂(S-2-Cl-5-BrTPCP)₄ | nih.gov |

Modification of the Sulfonyl Moiety

Modification of the sulfonyl moiety, specifically the 4-iodophenyl group, offers another avenue for creating structural diversity. The synthesis of 1-(4-Iodobenzenesulfonyl)piperidine itself involves the reaction of piperidine with 4-iodobenzenesulfonyl chloride. By substituting this starting material with other substituted benzenesulfonyl chlorides, a range of analogs can be produced.

For instance, the synthesis of related compounds such as 1-[(4-nitrophenyl)sulfonyl]piperidine (B1583225) is achieved by reacting piperidine with 4-nitrobenzenesulfonyl chloride. chemicalbook.com Similarly, N-p-bromophenylsulfonyl-piperidine has been used in studies of site-selective C-H functionalization. nih.gov These modifications to the aryl ring of the benzenesulfonyl group can influence the electronic properties of the entire molecule, which can be useful for tuning its reactivity and biological interactions. nih.govmdpi.com

Introduction of Diverse Functionalities for Specific Research Probes

A key strategy in chemical biology is the development of molecular probes to study biological systems. This compound can be elaborated with specific functional groups to create such probes. nih.govchemicalbook.com These functionalities can be reactive "handles" that allow the molecule to be attached to proteins or other biomolecules, or they can be reporter groups for detection.

A prime example is the synthesis of 1-[(4-Isothiocyanatophenyl)sulfonyl]piperidine . chemicalbook.com The isothiocyanate group (-N=C=S) is a well-known electrophilic handle that reacts readily with nucleophilic groups found in proteins, such as the amine groups on lysine (B10760008) residues. This makes the compound a useful reagent for labeling proteins or for use as a building block in the synthesis of more complex bioconjugates. The synthesis can be achieved from the corresponding 1-[(4-aminophenyl)sulfonyl]piperidine precursor.

| Derivative Name | Functional Group | Purpose of Functionality | Reference |

|---|---|---|---|

| 1-[(4-Isothiocyanatophenyl)sulfonyl]piperidine | Isothiocyanate (-NCS) | Covalent labeling of proteins and other biomolecules. | chemicalbook.com |

| 1-[(4-Nitrophenyl)sulfonyl]piperidine | Nitro (-NO₂) | Can be reduced to an amine for further functionalization. | chemicalbook.com |

Synthesis of Radiolabeled Derivatives for Research Tracers

Radiolabeled compounds are indispensable tools in biomedical research and clinical diagnostics, particularly for non-invasive imaging techniques like Positron Emission Tomography (PET). nih.govnih.gov The structure of this compound makes it an excellent candidate for radiolabeling, specifically with radioactive isotopes of iodine (e.g., ¹²³I, ¹²⁵I, ¹³¹I). nih.gov

A common and effective method for introducing radioiodine into aromatic rings is through an iododestannylation reaction. nih.gov This process would involve:

Synthesis of a Stannylated Precursor : First, a trialkyltin precursor, such as 1-[(4-tributylstannylphenyl)sulfonyl]piperidine, would be synthesized. This is typically achieved by reacting the corresponding aryl halide (in this case, an aryl bromide or iodide) with a tin reagent.

Radioiodination : The stannylated precursor is then reacted with a source of radioactive iodide, such as [¹²³I]NaI, in the presence of a mild oxidizing agent. The radioiodine atom displaces the tributyltin group to yield the desired radiolabeled product, [¹²³I]-1-(4-Iodobenzenesulfonyl)piperidine, with high specific activity. nih.gov

Such radiotracers could be used to study the distribution and pharmacokinetics of this class of compounds in vivo, providing valuable data for drug development programs. nih.gov

Libraries of Sulfonylpiperidine Scaffolds for Chemical Biology Research

Modern drug discovery and chemical biology often rely on the screening of large numbers of compounds to identify molecules with a desired biological activity. nih.govacs.org The process of creating these collections of related compounds is known as library synthesis. youtube.com The sulfonylpiperidine scaffold is well-suited for the construction of such libraries due to the multiple points at which its structure can be varied.

A parallel synthesis approach could be employed to rapidly generate a large library of derivatives. acs.orgyoutube.com This would involve:

A set of diverse piperidine cores (with substituents on the ring).

A set of diverse arylsulfonyl chlorides (with different substituents on the aromatic ring).

By reacting these two sets of building blocks in a combinatorial fashion, a matrix of unique products can be synthesized in parallel. High-throughput experimentation can be used to quickly find the best reaction conditions for these transformations. acs.org Such a library of sulfonylpiperidine derivatives would provide a rich resource for screening against various biological targets, accelerating the discovery of new chemical probes and potential therapeutic leads. nih.govnih.gov

Emerging Research Directions and Future Perspectives

Advanced Synthetic Strategies for Complex Architectures

The inherent reactivity of the aryl-iodide bond in 1-(4-Iodobenzenesulfonyl)piperidine makes it an ideal substrate for a variety of advanced carbon-carbon and carbon-heteroatom bond-forming reactions. These transformations are pivotal in the construction of complex molecular scaffolds, which are often the basis for new therapeutic agents and functional materials.

Notably, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and the Sonogashira coupling stand out as powerful tools for elaborating the structure of this compound. The Suzuki-Miyaura reaction, which couples organoboron compounds with organic halides, offers a robust method for introducing a wide range of aryl and vinyl substituents at the 4-position of the benzene (B151609) ring. researchgate.netresearchgate.net The Sonogashira reaction, on the other hand, facilitates the formation of a C(sp2)-C(sp) bond by coupling the aryl iodide with a terminal alkyne, yielding arylalkyne derivatives. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is particularly valuable for creating linear, rigid extensions from the core structure, a desirable feature in many drug candidates and molecular probes. The reaction typically employs a palladium catalyst in conjunction with a copper(I) co-catalyst and an amine base, such as piperidine (B6355638) itself. wikipedia.orglibretexts.org

Furthermore, the development of multicomponent reactions (MCRs) presents an efficient and atom-economical approach to generating molecular diversity from simple starting materials. nih.govresearchgate.net While direct examples involving this compound are still emerging, its structural motifs are amenable to inclusion in MCRs designed to produce highly functionalized piperidine scaffolds. nih.govresearchgate.net For instance, the piperidine nitrogen could potentially participate as a nucleophile in concert with the functionalization of the iodo-aryl moiety, leading to the rapid assembly of complex, three-dimensional structures.

The following table summarizes potential cross-coupling reactions utilizing this compound:

| Reaction Name | Coupling Partner | Catalyst System | Potential Product |

| Suzuki-Miyaura Coupling | Arylboronic acid | Pd catalyst, base | 1-(4-Arylbenzenesulfonyl)piperidine |

| Sonogashira Coupling | Terminal alkyne | Pd catalyst, Cu(I) cocatalyst, base | 1-(4-(Alkynyl)benzenesulfonyl)piperidine |

| Heck Coupling | Alkene | Pd catalyst, base | 1-(4-Vinylbenzenesulfonyl)piperidine |

| Buchwald-Hartwig Amination | Amine | Pd catalyst, base, ligand | 1-(4-Aminobenzenesulfonyl)piperidine |

Integration of Computational and Experimental Approaches in Derivative Design

The design of novel derivatives of this compound is increasingly being driven by the synergy between computational modeling and experimental validation. In silico techniques, such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking, are instrumental in predicting the biological activity and pharmacokinetic properties of new chemical entities, thereby guiding synthetic efforts towards the most promising candidates. nih.govnih.govresearchgate.netmdpi.commdpi.comnih.gov

QSAR models can be developed for a series of this compound analogs to establish a mathematical correlation between their structural features and a specific biological activity. nih.govnih.gov These models help in identifying key molecular descriptors that influence the desired outcome, allowing for the rational design of more potent and selective compounds.

Molecular docking simulations provide insights into the potential binding modes and affinities of this compound derivatives with specific biological targets, such as enzymes or receptors. nih.govnih.govresearchgate.netmdpi.com This information is crucial for understanding the mechanism of action and for optimizing the interactions between the ligand and the target protein to enhance efficacy. For example, derivatives could be designed to target specific pockets in proteins implicated in diseases like cancer or neurodegenerative disorders. nih.govmdpi.com

The integration of these computational tools allows for a more focused and efficient drug discovery process. By prioritizing the synthesis of compounds with favorable predicted profiles, researchers can reduce the time and resources spent on trial-and-error approaches.

Development of Novel Methodologies for Sulfonylpiperidine Functionalization

Beyond the modification of the iodo-aryl group, research is also focusing on the development of new methods to functionalize the piperidine ring and the sulfonyl group itself. The direct and selective C-H activation of the piperidine scaffold is a particularly attractive strategy for introducing new functional groups without the need for pre-functionalized starting materials. nih.govsciencedaily.comscripps.eduscripps.edu While challenging, recent advances in transition-metal catalysis have shown promise in the C-H functionalization of saturated nitrogen heterocycles. nih.gov Applying these methods to this compound could open up new avenues for creating structural diversity and fine-tuning the properties of its derivatives.

The sulfonyl group, traditionally considered a stable and somewhat inert linker, is also being explored for novel transformations. While less common, methodologies that enable the modification or cleavage of the sulfonamide bond could provide access to new classes of compounds.

The following table outlines potential functionalization strategies for the sulfonylpiperidine core:

| Functionalization Strategy | Target Site | Potential Reagents/Catalysts | Outcome |

| C-H Arylation | Piperidine ring | Pd catalyst, directing group | Introduction of aryl groups on the piperidine |

| C-H Alkylation | Piperidine ring | Radical initiators, alkylating agents | Introduction of alkyl groups on the piperidine |

| N-Dealkylation/Functionalization | Piperidine nitrogen | Oxidizing/reducing agents | Opening of the piperidine ring or N-functionalization |

Role of this compound as a Synthetic Intermediate for Novel Chemical Entities

The true potential of this compound lies in its role as a versatile synthetic intermediate for the creation of novel chemical entities with a wide range of potential applications. sciforum.netresearchgate.netnih.govnih.govmdpi.com The strategic positioning of the iodo-substituent allows for its conversion into a plethora of other functional groups through established synthetic transformations.

For instance, the iodo-group can be readily transformed into other halogens, or it can be used to introduce organometallic species, which can then participate in a host of other coupling reactions. This versatility allows chemists to use this compound as a platform to systematically explore the chemical space around the benzenesulfonylpiperidine core.

A significant area of interest is the synthesis of bioactive molecules . The piperidine nucleus is a common feature in many FDA-approved drugs and biologically active natural products. researchgate.net By using this compound as a starting point, researchers can synthesize libraries of novel compounds for screening against various biological targets. For example, derivatives could be designed as enzyme inhibitors or receptor modulators for the treatment of a wide range of diseases. sciforum.netnih.gov

Furthermore, the presence of the iodine atom makes this compound a valuable precursor for the synthesis of radiolabeled compounds . The introduction of a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁵I, or ¹³¹I) can be achieved through isotopic exchange reactions, providing radiotracers for use in medical imaging techniques such as Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET), as well as in radioligand binding assays.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing 1-(4-Iodobenzenesulfonyl)piperidine with high purity?

- Methodological Answer : Synthesis typically involves sulfonation of piperidine derivatives using 4-iodobenzenesulfonyl chloride under anhydrous conditions. Key steps include:

-

Temperature Control : Reactions are conducted at 0–5°C to minimize side reactions (e.g., iodine displacement) .

-

Solvent Selection : Dichloromethane (DCM) or dimethyl sulfoxide (DMSO) are preferred for their ability to dissolve sulfonyl chlorides and piperidine intermediates .

-

Purification : Column chromatography with silica gel and gradients of ethyl acetate/hexane yields >90% purity. Confirm purity via HPLC or NMR .

Table 1: Representative Synthetic Conditions

Step Reagents/Conditions Yield (%) Purification Method Sulfonation 4-Iodobenzenesulfonyl chloride, DCM, 0°C 75–85 Column chromatography Workup NaHCO₃ wash, MgSO₄ drying N/A Filtration

Q. How is the structural integrity of this compound validated?

- Methodological Answer : Use a combination of spectroscopic techniques:

- ¹H/¹³C NMR : Confirm sulfonyl group integration (δ 7.6–8.2 ppm for aromatic protons) and piperidine ring protons (δ 1.4–2.8 ppm) .

- Mass Spectrometry (MS) : Molecular ion peak [M+H]⁺ should match the theoretical mass (e.g., m/z 366 for C₁₁H₁₃INO₂S) .

- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values (±0.3%) .

Q. What are the stability considerations for storing this compound?

- Methodological Answer :

- Storage Conditions : Store at –20°C in amber vials under inert gas (argon) to prevent iodine degradation and moisture absorption .

- Stability Tests : Monitor via TLC or HPLC every 6 months; degradation products (e.g., des-iodo derivatives) indicate compromised stability .

Advanced Research Questions

Q. How does the iodine substituent influence reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Steric and Electronic Effects : The bulky iodine atom reduces electrophilicity at the sulfonyl group, requiring stronger nucleophiles (e.g., Grignard reagents) for substitution. Compare with non-halogenated analogs (e.g., 4-methoxy derivatives) to assess rate differences .

- Catalytic Optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems to enhance reaction rates .

Q. What strategies prevent iodine displacement during functionalization reactions?

- Methodological Answer :

- Protective Groups : Temporarily protect the sulfonyl group with tert-butyl esters before introducing nucleophiles .

- Low-Temperature Reactions : Conduct reactions below –10°C to suppress iodine loss, as seen in analogous sulfonamide syntheses .

- Computational Modeling : DFT calculations predict transition states where iodine displacement is energetically unfavorable, guiding solvent/reagent selection .

Q. Can computational methods predict the biological target affinity of this compound derivatives?

- Methodological Answer :

-

Docking Studies : Use software like AutoDock Vina to model interactions with enzymes (e.g., carbonic anhydrase) or receptors (e.g., GABAₐ). The sulfonyl group often participates in hydrogen bonding with active-site residues .

-

QSAR Models : Correlate iodine’s electronegativity with inhibitory potency using datasets from similar piperidine sulfonamides .

Table 2: Computational Parameters for Target Binding

Target Protein Binding Energy (kcal/mol) Key Interactions Carbonic Anhydrase IX –9.2 Sulfonyl-O…Zn²⁺, Iodine…Hydrophobic pocket NMDA Receptor –7.8 Piperidine N…Arg499

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported synthetic yields of this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.